N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
Description
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide (Molecular Formula: C₁₇H₂₀N₄O₂S; Molecular Weight: 344.43 g/mol) is a heterocyclic compound featuring a pyrrolidinone core linked to a 1,3,4-thiadiazole moiety substituted with a tert-butyl group and a 4-methoxyphenyl ring. The compound is part of a broader class of 1,3,4-thiadiazole derivatives, which are studied for applications ranging from medicinal chemistry to agrochemicals .
Properties
Molecular Formula |
C18H22N4O3S |
|---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C18H22N4O3S/c1-18(2,3)16-20-21-17(26-16)19-15(24)11-9-14(23)22(10-11)12-5-7-13(25-4)8-6-12/h5-8,11H,9-10H2,1-4H3,(H,19,21,24) |
InChI Key |
CXOIOPAMMZTVPY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN=C(S1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions, often using tert-butyl halides in the presence of a base.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through cyclization reactions involving amines and carbonyl compounds.
Coupling Reactions: The final step involves coupling the thiadiazole and pyrrolidine intermediates, typically using amide bond formation techniques such as carbodiimide-mediated coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The thiadiazole and methoxyphenyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nucleophiles (e.g., amines, thiols), and bases are employed under various conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced amides.
Substitution: Various substituted thiadiazole and methoxyphenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its potential as a ligand. It may also serve as a probe in biochemical assays.
Medicine
Medically, this compound is investigated for its potential therapeutic properties. Its structure suggests possible applications as an anti-inflammatory, antimicrobial, or anticancer agent, although detailed studies are required to confirm these effects.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and functional groups.
Mechanism of Action
The mechanism by which N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The thiadiazole ring can participate in hydrogen bonding and π-π interactions, while the methoxyphenyl group can enhance lipophilicity and membrane permeability.
Comparison with Similar Compounds
Structural Variations
Key structural analogs differ in substituents on the thiadiazole ring and the aryl group attached to the pyrrolidinone. Representative examples include:
Key Observations :
Physicochemical Properties
Analysis :
- The 4-chlorobenzyl analog exhibits a pKa of ~8.29, suggesting moderate basicity influenced by the electron-withdrawing chlorine substituent . The target compound’s pKa is unreported but likely higher due to the electron-donating methoxy group.
- Density and lipophilicity trends correlate with substituent size and polarity.
Biological Activity
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a compound belonging to the class of thiadiazole derivatives. This compound has garnered attention in the scientific community due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
Antimicrobial Properties
Research has indicated that compounds containing the 1,3,4-thiadiazole moiety exhibit significant antimicrobial activity. The mechanism typically involves the inhibition of bacterial cell wall synthesis and interference with protein functions essential for microbial survival. For instance, studies have shown that related thiadiazole derivatives demonstrate effectiveness against various bacterial and fungal strains, suggesting that this compound may share similar properties .
Anticancer Activity
The anticancer potential of thiadiazole derivatives has been extensively documented. A review highlighted that several thiadiazole compounds have shown promising results in inhibiting the growth of various cancer cell lines. For example, derivatives with substitutions at specific positions on the thiadiazole ring exhibited IC50 values in the low micromolar range against lung cancer (A549), skin cancer (SK-MEL-2), and other types of cancer .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural features. The presence of the tert-butyl group and methoxy substituent is believed to enhance its interaction with biological targets, potentially increasing its efficacy against cancer cells .
Summary of Biological Activities
Case Study 1: Anticancer Evaluation
In a study evaluating a series of 1,3,4-thiadiazole derivatives, it was found that certain compounds demonstrated significant cytotoxicity against human cancer cell lines. For instance, one derivative showed an IC50 value of 4.27 µg/mL against SK-MEL-2 cells . This highlights the potential for this compound to be developed further as an anticancer agent.
Case Study 2: Structure–Activity Relationship
A detailed SAR analysis revealed that modifications on the thiadiazole ring significantly affect biological activity. The introduction of various substituents led to varying degrees of anticancer potency across different cell lines. Compounds with specific functional groups exhibited enhanced inhibitory effects on cell proliferation . This suggests that optimizing the structure of this compound could lead to improved therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
